6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
6-Chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a quinoline derivative with a thiadiazole moiety. This compound has garnered attention due to its potential biological and pharmaceutical applications. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
Target of Action
It is known that quinolone and 1,3,4-thiadiazole scaffolds, which are part of the compound’s structure, have been reported to harbor vast therapeutic potential . Quinolones are found in more than 60 FDA approved drugs and have been used in drugs ranging from anticancer, antibacterial, antiviral to cystic fibrosis and cardiotonic .
Mode of Action
Quinolones, a key component of the compound, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinolones and 1,3,4-thiadiazoles have been reported to affect various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Quinolones and 1,3,4-thiadiazoles have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are performed to introduce the respective substituents at the appropriate positions on the quinoline ring.
Coupling with Thiadiazole: The thiadiazole moiety is introduced through a coupling reaction with 1,3,4-thiadiazole-2-amine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The quinoline core can undergo oxidation reactions to introduce hydroxyl groups.
Substitution: Chlorination and amination reactions are examples of substitution reactions that modify the quinoline ring.
Coupling Reactions: The final step involves coupling the quinoline derivative with the thiadiazole moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromyl chloride, and hydrogen peroxide are commonly used for oxidation reactions.
Chlorinating Agents: Thionyl chloride and phosphorus pentachloride are used for chlorination.
Coupling Reagents: Carbodiimides and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for the final coupling step.
Major Products Formed:
Hydroxylated Quinolines: These are intermediates in the synthesis process.
Chlorinated Quinolines: These intermediates are further reacted to introduce the thiadiazole moiety.
Final Product: this compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their antimicrobial and anticancer properties.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Studies have explored its use in treating infections and cancer.
Industry: The compound's unique properties make it useful in the development of new materials and chemicals. It can be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
6-Chloro-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide: Similar structure but lacks the hydroxy group.
4-Hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide: Lacks the chloro group.
6-Chloro-4-hydroxyquinoline-3-carboxamide: Lacks the thiadiazole moiety.
Uniqueness: 6-Chloro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is unique due to the presence of both chloro and hydroxy groups, as well as the thiadiazole moiety. This combination of functional groups contributes to its distinct biological and chemical properties.
Properties
IUPAC Name |
6-chloro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2S/c13-6-1-2-9-7(3-6)10(18)8(4-14-9)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURYDILHILLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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